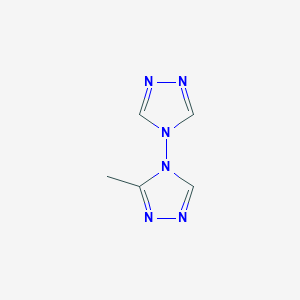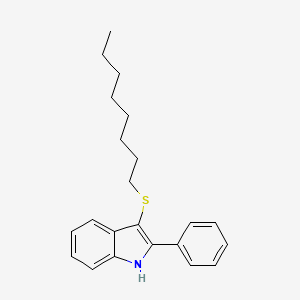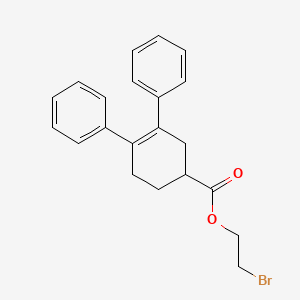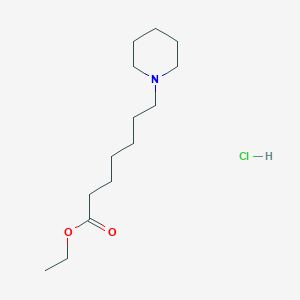
Butanedioic acid, hexyl-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, hexyl-, (S)- can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with hexanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, hexyl-, (S)- may involve the use of biocatalysts or microbial fermentation processes. These methods offer a more sustainable and environmentally friendly approach compared to traditional chemical synthesis. For example, genetically engineered microorganisms can be used to convert renewable feedstocks into the desired product.
化学反应分析
Types of Reactions
Butanedioic acid, hexyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexylsuccinic anhydride or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Esterification: The compound can react with alcohols to form esters.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hexylsuccinic anhydride
Reduction: Hexylsuccinic alcohol
Esterification: Hexylsuccinic esters
Substitution: Various substituted hexylsuccinic acids
科学研究应用
Butanedioic acid, hexyl-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of biodegradable polymers, plasticizers, and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of butanedioic acid, hexyl-, (S)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hexyl group can influence the compound’s hydrophobicity and its ability to interact with lipid membranes or other hydrophobic environments. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Butanedioic acid, hexyl-, (S)- can be compared with other similar compounds, such as:
Succinic acid: The parent compound, which lacks the hexyl group.
Hexanoic acid: A similar compound with a hexyl group but lacking the succinic acid backbone.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
The presence of both the hexyl group and the succinic acid backbone in butanedioic acid, hexyl-, (S)- gives it unique properties, such as increased hydrophobicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
63163-10-0 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
(2S)-2-hexylbutanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
InChI 键 |
ZJVMHPVIAUKERS-QMMMGPOBSA-N |
手性 SMILES |
CCCCCC[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CCCCCCC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)


![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)


